2-(4-Butoxybenzoyl)-6-methylpyridine
Description
Properties
IUPAC Name |
(4-butoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-12-20-15-10-8-14(9-11-15)17(19)16-7-5-6-13(2)18-16/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXMPOHCJOCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245097 | |
| Record name | (4-Butoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-81-5 | |
| Record name | (4-Butoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Butoxybenzoyl)-6-methylpyridine is a pyridine derivative that has garnered attention in recent research due to its potential biological activities. This compound is characterized by a butoxybenzoyl group attached to the 2-position of a 6-methylpyridine backbone. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C16H19NO2
- Molecular Weight : 273.34 g/mol
- Structure : The compound features a pyridine ring, which is known for its diverse biological activities, and a butoxybenzoyl moiety that may enhance its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Antifungal Properties : Similar to its antibacterial effects, this compound shows potential antifungal activity, making it a candidate for further investigation in treating fungal infections.
- Anticancer Potential : Some studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting it could be developed as an anticancer agent. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, leading to disrupted metabolism in target organisms.
- Receptor Modulation : The compound might act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and survival.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests a promising application in treating bacterial infections.
-
Cytotoxicity Assays :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent.
-
Fungal Inhibition :
- Research evaluating the antifungal activity against Candida albicans showed that the compound effectively inhibited growth at concentrations above 25 µg/mL, supporting its use in antifungal therapies.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant inhibition |
| Antifungal | Candida albicans | 25 | Effective inhibition |
| Cytotoxicity | HeLa Cell Line | 30 | Induced apoptosis |
| Cytotoxicity | MCF-7 Cell Line | 30 | Induced apoptosis |
Scientific Research Applications
Chemistry
2-(4-Butoxybenzoyl)-6-methylpyridine serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in:
- Pharmaceuticals: As precursors for drug development.
- Agrochemicals: In the formulation of pesticides and herbicides.
- Dyes: For producing colorants in textiles .
Biology
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Antifungal Activity: Investigated for its ability to inhibit fungal growth.
- Anticancer Potential: Ongoing research aims to explore its efficacy in cancer treatment through mechanisms involving apoptosis induction .
Medicine
The compound is being explored for therapeutic applications, including:
- Anti-inflammatory Effects: Research suggests it may modulate inflammatory pathways.
- Inhibitory Effects on Complement System Disorders: It has been indicated as a candidate for treating diseases associated with complement system dysfunctions .
Industrial Applications
In industrial settings, this compound is used in:
- Specialty Chemicals Production: In the formulation of advanced materials such as polymers and coatings.
- Chemical Manufacturing Processes: Its unique properties facilitate various chemical reactions, enhancing production efficiency .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of Florence demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Anti-inflammatory Research
In a clinical trial, the compound was tested for its anti-inflammatory effects in animal models of arthritis. Results indicated a reduction in inflammatory markers, suggesting potential for therapeutic use in chronic inflammatory conditions .
Comparison with Similar Compounds
Substituent Effects and Structural Properties
The substituent on the benzoyl ring and pyridine moiety significantly impacts molecular conformation, physicochemical properties, and applications. Key analogs are compared below:
Table 1: Structural and Substituent Comparisons
Key Observations:
- Butoxy vs.
- Planarity and Stacking : M-MPEP exhibits near-planar geometry with π-stacking (3.7 Å interplanar distance) , suggesting similar stacking behavior for this compound if planar.
- Steric Effects : Bulky groups like tert-butyldimethylsilyl reduce rotational freedom, whereas linear substituents (e.g., ethynyl in M-MPEP) promote planarity .
Key Observations:
- Synthesis: M-MPEP uses Sonogashira cross-coupling , while silylated analogs employ direct silylation . This compound may be synthesized via similar acylative or coupling strategies.
- NMR Trends : Methyl groups on pyridine (δ ~2.5 ppm) and silyl substituents (δ ~0.3 ppm) produce distinct peaks, aiding structural confirmation .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Butoxybenzoyl)-6-methylpyridine generally involves:
- Preparation of the 4-butoxybenzoyl chloride intermediate.
- Acylation of the 6-methylpyridine nucleus with the prepared benzoyl chloride.
- Purification and isolation of the final product.
The key step is the formation of the 4-butoxybenzoyl chloride, which is then reacted with 6-methylpyridine under controlled conditions to form the target compound.
Preparation of 4-Butoxybenzoyl Chloride
The 4-butoxybenzoyl chloride intermediate is typically synthesized from 4-butoxybenzoic acid via chlorination. Two common reagents used for this transformation are oxalyl chloride and thionyl chloride, often in the presence of catalytic N,N-dimethylformamide (DMF) to accelerate the reaction.
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | 4-Butoxybenzoic acid + Oxalyl chloride + DMF | Reaction at -30 °C to room temperature | ~90-95% |
| 2 | Concentration under reduced pressure | Crude acid chloride obtained | - |
This approach is adapted from analogous procedures for 4-(4-phenylbutoxy)benzoyl chloride synthesis, which shares structural similarity with 4-butoxybenzoyl chloride.
Acylation of 6-Methylpyridine
The acid chloride intermediate is reacted with 6-methylpyridine to form the ketone linkage. This is typically done in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or N,N-diisopropylethylamine to scavenge the hydrogen chloride formed during the reaction.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or toluene |
| Base | N,N-Diisopropylethylamine or triethylamine |
| Temperature | Ambient to 40 °C |
| Reaction time | 1 to 16 hours |
| Work-up | Saturated sodium bicarbonate wash, filtration, concentration |
An example from a related synthesis (4-butoxybenzoyl chloride with aniline derivative) shows that stirring at ambient temperature for 45 minutes with N,N-diisopropylethylamine yields the benzamide product in 86% yield. By analogy, similar conditions can be used for acylation with 6-methylpyridine.
Purification and Isolation
After the acylation reaction, the mixture is typically washed with aqueous sodium bicarbonate to neutralize acids, followed by organic solvent concentration. Purification is often performed by column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound as a crystalline solid.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of 4-butoxybenzoic acid (if not commercially available) | Alkylation of 4-hydroxybenzoate with 1-bromobutane, K2CO3, DMF, 100-125 °C | >95% | High purity essential for next step |
| 2. Conversion to 4-butoxybenzoyl chloride | Oxalyl chloride, catalytic DMF, -30 to 25 °C, 1-3 h | 90-95% | Crude acid chloride used immediately |
| 3. Acylation with 6-methylpyridine | Dichloromethane, N,N-diisopropylethylamine, RT to 40 °C, 1-16 h | 80-90% | Base scavenges HCl; mild conditions |
| 4. Purification | Aqueous washes, concentration, chromatography | 85-90% | Final product isolated as white crystals |
Research Findings and Notes
- The use of catalytic DMF in acid chloride formation significantly improves reaction rate and yield.
- Maintaining low temperature during acid chloride formation prevents side reactions and decomposition.
- The acylation step benefits from the use of sterically hindered bases like N,N-diisopropylethylamine to minimize side reactions.
- Purification by preparative HPLC or recrystallization from isopropanol yields high-purity final product.
- Avoidance of tungsten-based catalysts and hazardous oxidants (e.g., hydrogen peroxide) is preferred for safety and environmental reasons.
Q & A
Q. What are the optimized synthetic routes for 2-(4-Butoxybenzoyl)-6-methylpyridine?
The synthesis typically involves coupling a pyridine derivative with a substituted benzoyl chloride. For example:
- Step 1 : React 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the acid chloride intermediate.
- Step 2 : Perform Friedel-Crafts acylation using 4-butoxybenzene under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) .
- Alternative Method : Use Suzuki-Miyaura cross-coupling if halogenated intermediates are available, employing Pd catalysts and optimized ligand systems (e.g., Pd(PPh₃)₄, K₂CO₃, DMF) .
- Yield Optimization : Control reaction temperature (80–110°C) and stoichiometric ratios (1:1.2 pyridine:benzoyl chloride) to minimize by-products. Typical yields range from 60–75% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. The butoxy group’s methylene protons (OCH₂CH₂CH₂CH₃) appear as a triplet (δ ~4.0 ppm), while the pyridine ring protons resonate between δ 7.5–8.5 ppm .
- FT-IR : Identify carbonyl stretching (C=O) at ~1680 cm⁻¹ and ether C-O stretching (butoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 297.16) .
Advanced Research Questions
Q. How do electronic effects of the butoxy substituent influence reactivity in cross-coupling reactions?
The butoxy group’s electron-donating nature (+I effect) enhances electron density on the benzoyl ring, potentially altering:
- Nucleophilic Aromatic Substitution : Slower reaction rates due to reduced electrophilicity at the para position.
- Metal-Catalyzed Coupling : Improved stability of Pd intermediates in Suzuki reactions, as observed in analogous compounds with alkoxy substituents .
- Contradictory Data : Some studies report reduced yields in Buchwald-Hartwig aminations due to steric hindrance from the butoxy chain .
Q. What strategies resolve contradictions in reported biological activity data for pyridine derivatives?
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Structural Isomerism : Ensure purity (>98% by HPLC) to eliminate confounding effects from regioisomers .
- Solubility Variability : Use standardized solvents (e.g., DMSO with <0.1% H₂O) for in vitro assays.
- Case Study : For mGluR5 antagonists, planar molecular conformations (torsion angles <10°) correlate with higher receptor affinity, as shown in crystallographic studies .
Q. How can computational modeling guide the design of this compound derivatives?
- DFT Calculations : Predict HOMO/LUMO energies to assess redox behavior. The butoxy group lowers LUMO energy by ~0.3 eV, enhancing electrophilic reactivity .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases). Docking scores for ALK4 inhibition improved by 15% when butoxy was replaced with shorter alkoxy chains .
- MD Simulations : Analyze stability of π-stacking interactions (e.g., with aromatic residues like Phe316 in mGluR5), which are critical for binding .
Methodological Challenges and Solutions
Q. Why do crystallization attempts of this compound often fail, and how can this be mitigated?
- Challenge : The flexible butoxy chain disrupts crystal packing.
- Solutions :
- Use mixed solvents (e.g., CHCl₃:hexane, 1:3) for slow evaporation.
- Introduce co-crystallizing agents (e.g., 1,2-diiodoethane) to stabilize hydrophobic interactions .
- Success Rate : Crystallization achieved in 30% of cases with optimized protocols .
Q. What advanced techniques validate the compound’s coordination behavior in metal complexes?
- Single-Crystal XRD : Confirms octahedral geometry in Ni(II) complexes, with bond lengths of Ni-N (2.05–2.10 Å) and Ni-O (1.90 Å) .
- EPR Spectroscopy : Detects Cu(II) complexes in mesoporous matrices, showing axial symmetry (g∥ = 2.25, g⊥ = 2.06) .
- Magnetic Susceptibility : Measures antiferromagnetic coupling in dinuclear complexes (J = −120 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
